6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure of “6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one” is not provided in the sources I found .Chemical Reactions Analysis
Chemical reactions analysis involves studying the transformations that a compound undergoes during chemical reactions. The specific chemical reactions involving “6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one” are not detailed in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Unfortunately, the specific physical and chemical properties of “6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one” are not detailed in the sources I found .Scientific Research Applications
Synthesis and Chemical Properties
6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one is involved in chemical reactions that yield various derivatives with potential applications in material science and pharmacology. For instance, its reaction with sodium dichloroisocyanurate in methanolic aqueous alkali can produce 3-benzoyl-2,1-benzisoxazoles and isomeric 2-phenyl-4H-3,1-benzoxazin-4-ones. These derivatives showcase the compound's versatility in synthesizing novel chemical entities, which could be of interest in developing new materials or drugs (Staskun & Es, 1993).
Crystal Structure and Molecular Interactions
The structural analysis of benzoxazinone derivatives, including those similar to 6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one, reveals their potential in material science. For example, studies on bis[2-(methyl/trifluoromethyl)-4H-3,1-benzoxazin-4-one] compounds highlight how the electronic effects of substituent groups and the molecular packing in crystals can influence material properties. These insights are valuable for designing materials with specific electronic or structural characteristics (Kovalevsky & Ponomarev, 2000).
Chemical Reactivity and Mechanistic Insights
The reactivity of benzoxazinone derivatives, including the cleavage and transformation reactions of compounds structurally related to 6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one, provides mechanistic insights that could be applied in synthetic chemistry and drug design. For instance, the unusual cleavage reactions of dibromo-benzoxazin-4-ones with o-phenylenediamine and anthranilic acid offer a glimpse into the complex reaction pathways that these compounds can undergo, which might be harnessed in synthetic strategies for novel compounds (Ismail et al., 1988).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6,8-dichloro-2-[3-(trifluoromethyl)phenyl]-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl2F3NO2/c16-9-5-10-12(11(17)6-9)21-13(23-14(10)22)7-2-1-3-8(4-7)15(18,19)20/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVHVZVFCQMUTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl2F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.